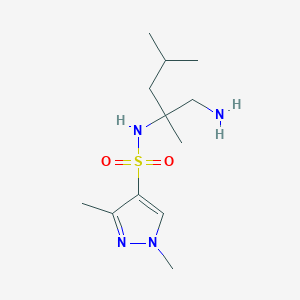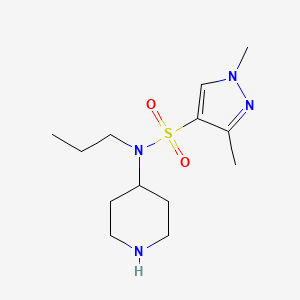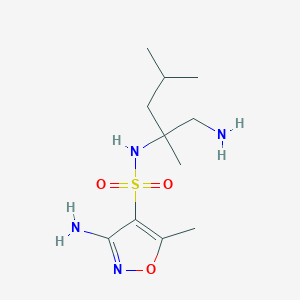
N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an appropriate ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme activity and protein interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-2,4-dimethylpentan-2-yl)-4,5-dichloro-1H-pyrrole-2-carboxamide hydrochloride
- N-(1-amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide
Uniqueness
N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O2S/c1-9(2)6-12(4,8-13)15-19(17,18)11-7-16(5)14-10(11)3/h7,9,15H,6,8,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAISSMDRZZAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC(C)(CC(C)C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine](/img/structure/B6976675.png)
![Methyl 2-[4-[(3,5-difluorophenoxy)methyl]triazol-1-yl]acetate](/img/structure/B6976694.png)
![3-methyl-N-phenyl-N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B6976695.png)
![5-Methyl-4-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B6976697.png)
![1-Phenyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyrazol-3-one](/img/structure/B6976701.png)

![9-methyl-N-[2-methyl-1-(4-methylphenyl)propan-2-yl]purin-6-amine](/img/structure/B6976710.png)
![N-[2-methyl-1-(4-methylphenyl)propan-2-yl]-5-nitropyrimidin-2-amine](/img/structure/B6976716.png)
![4-Methyl-2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6976723.png)
![2-[[6-Fluoro-2-(methoxymethyl)quinolin-4-yl]oxymethyl]-5-propan-2-yl-1,3,4-thiadiazole](/img/structure/B6976725.png)
![5-[(3-methyl-2-propan-2-ylbutyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B6976728.png)
![3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6976741.png)


